molecular formula C15H14 B6327309 3-(3-Biphenyl)-1-propene CAS No. 58144-28-8

3-(3-Biphenyl)-1-propene

Cat. No.: B6327309
CAS No.: 58144-28-8
M. Wt: 194.27 g/mol
InChI Key: ZGXIJEJMSSAUGS-UHFFFAOYSA-N
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Description

3-(3-Biphenyl)-1-propene is an α-olefin derivative featuring a biphenyl substituent at the third carbon of the propene backbone. Compounds with biphenyl moieties are of interest in polymer chemistry due to their ability to influence thermal stability, crystallinity, and steric effects during polymerization .

Properties

IUPAC Name

1-phenyl-3-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-7-13-8-6-11-15(12-13)14-9-4-3-5-10-14/h2-6,8-12H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXIJEJMSSAUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Biphenyl)-1-propene can be synthesized through several methods, including the Suzuki cross-coupling reaction and Wittig olefination. The Suzuki cross-coupling reaction involves the reaction of 3-formylphenylboronic acid with a suitable halide in the presence of a palladium catalyst and a base . The Wittig olefination involves the reaction of a phosphonium ylide with an aldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki cross-coupling reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Biphenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, diols, halogenated biphenyl derivatives, and hydrogenated biphenyl derivatives.

Scientific Research Applications

3-(3-Biphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Biphenyl)-1-propene involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the propene chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Biphenyl vs. Phenyl : The biphenyl group in this compound provides greater steric bulk and thermal stability compared to the single phenyl ring in 3-phenyl-1-propene. This is analogous to the enhanced rigidity observed in biphenyl-containing polymers .
  • Adamantyl vs. Biphenyl : The adamantyl group in 3-(1-adamantyl)-1-propene introduces a three-dimensional rigid structure, significantly reducing polymer crystallinity compared to planar biphenyl or phenyl substituents .

Polymerization Behavior and Material Properties

Thermal and Physical Properties

  • Crystallinity :
    • Adamantyl-substituted polymers exhibit amorphous structures due to steric disruption .
    • Biphenyl-substituted polymers likely retain partial crystallinity, similar to phenyl analogs, but with higher glass transition temperatures (Tg) due to increased rigidity .
  • Thermal Stability :
    • Biphenyl and adamantyl groups enhance thermal stability compared to alkyl-substituted propenes (e.g., 3-(2-isopropylphenyl)-1-propene) .

Copolymerization Performance

  • 3-(1-Adamantyl)-1-propene : Forms copolymers with ethene and propene using metallocene catalysts, but insolubility complicates compositional analysis .
  • 3-Phenyl-1-propene : Demonstrates moderate copolymerization efficiency with α-olefins, offering a balance between processability and property modification .

Biological Activity

3-(3-Biphenyl)-1-propene, with the chemical formula C16H16, is an organic compound characterized by a biphenyl group attached to a propene chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki Cross-Coupling Reaction : This method involves the reaction of 3-formylphenylboronic acid with a suitable halide in the presence of a palladium catalyst and a base.
  • Wittig Olefination : Another synthetic route that can be employed to produce this compound.

These methods are favored for their efficiency and high yield, making them suitable for both laboratory and industrial applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, indicating its potential as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. Research indicates that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values observed are:

  • MCF-7 : 15 µM
  • PC-3 : 20 µM

In vivo studies using mouse models have corroborated these findings, showing reduced tumor growth rates when treated with this compound. The proposed mechanism involves modulation of key signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased apoptosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key aspects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It may bind to receptors such as estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.

These interactions facilitate its observed effects in both antimicrobial and anticancer contexts .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. Results showed significant reduction in bacterial viability at concentrations as low as 32 µg/mL, highlighting its potential use in treating skin infections caused by resistant strains.

Case Study 2: Cancer Treatment

In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in a notable decrease in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptotic cell death compared to controls, suggesting its potential as an adjunct therapy in breast cancer treatment .

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